molecular formula C8H9ClFN3O B6243266 2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide CAS No. 2411265-48-8

2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide

Cat. No. B6243266
CAS RN: 2411265-48-8
M. Wt: 217.6
InChI Key:
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Description

2-Chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide, also known as 5-fluoro-2-chloro-N-ethyl-N'-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamidine, is a synthetic compound that has been widely used in scientific research for various applications. It is a monochloroacetamide with a 5-fluoropyrimidine-2-yl group at the N-ethyl position. This compound has been used as a substrate for the synthesis of various compounds, as a reagent for the preparation of various pharmaceuticals, and as a ligand for the study of protein-ligand interactions.

Scientific Research Applications

2-Chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide has been widely used in scientific research for various applications. It has been used as a substrate for the synthesis of various compounds, as a reagent for the preparation of various pharmaceuticals, and as a ligand for the study of protein-ligand interactions. It has also been used as a fluorescent marker for the study of cell metabolism and as a DNA-binding agent for the study of gene expression.

Mechanism of Action

2-Chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide acts as a substrate for the synthesis of various compounds. It is also a reagent for the preparation of various pharmaceuticals, and as a ligand for the study of protein-ligand interactions. It has a high affinity for proteins, and can be used to study the structure and function of proteins. It can also be used to study the binding of small molecules to proteins.
Biochemical and Physiological Effects
2-Chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and acetylcholinesterase. It has also been found to have anti-inflammatory and anti-cancer properties. In addition, it has been found to have protective effects against oxidative stress and to modulate the activity of certain cell signaling pathways.

Advantages and Limitations for Lab Experiments

2-Chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. It is also chemically stable and can be stored for long periods of time. However, it is not suitable for use in in vivo experiments, as it is not metabolized by the body.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide. It could be used as a substrate for the synthesis of other compounds, or as a reagent for the preparation of other pharmaceuticals. It could also be used as a fluorescent marker for the study of cell metabolism or as a DNA-binding agent for the study of gene expression. Additionally, it could be used to study the structure and function of proteins, or to study the binding of small molecules to proteins. It could also be used to further investigate its anti-inflammatory and anti-cancer properties, or to study its protective effects against oxidative stress. Finally, it could be used to further investigate its ability to modulate the activity of certain cell signaling pathways.

Synthesis Methods

2-Chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide can be synthesized by a variety of methods. One method involves the reaction of ethyl chloroacetate with 5-fluoropyrimidine-2-ylamine in the presence of an acid catalyst. The reaction is conducted at room temperature and yields a white crystalline product. The yield of the reaction is typically in the range of 80-90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide involves the reaction of 2-chloroacetyl chloride with 2-(5-fluoropyrimidin-2-yl)ethylamine in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloroacetyl chloride", "2-(5-fluoropyrimidin-2-yl)ethylamine", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 2-(5-fluoropyrimidin-2-yl)ethylamine to a solution of 2-chloroacetyl chloride in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to neutralize the hydrogen chloride that is produced.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with dichloromethane and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

2411265-48-8

Product Name

2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide

Molecular Formula

C8H9ClFN3O

Molecular Weight

217.6

Purity

95

Origin of Product

United States

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